molecular formula C6H6N2O3 B12971025 4-Methoxy-2-nitropyridine

4-Methoxy-2-nitropyridine

Cat. No.: B12971025
M. Wt: 154.12 g/mol
InChI Key: CKYYIROFNBIZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-nitropyridine is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, where a methoxy group (-OCH3) is attached to the fourth position and a nitro group (-NO2) is attached to the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitropyridine typically involves nitration of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety, especially for highly exothermic reactions like nitration .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: 4-Amino-2-nitropyridine.

    Reduction: 4-Methoxy-2-aminopyridine.

    Oxidation: 4-Formyl-2-nitropyridine.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Methoxy-3-nitropyridine
  • 2-Methoxy-4-nitropyridine
  • 3-Methoxy-2-nitropyridine

Comparison: 4-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. For instance, 4-Methoxy-3-nitropyridine has different electronic properties and reactivity due to the different position of the nitro group .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3

InChI Key

CKYYIROFNBIZAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.